REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]([O:13][S:14]([c:15]2[cH:16][cH:17][c:18]([CH3:19])[cH:20][cH:21]2)(=[O:22])=[O:23])[CH2:11][CH2:12]1.[CH2:24]1[CH2:25][CH2:26][NH:27][CH2:28]1.[CH3:29][CH2:30][OH:31]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]([N:27]2[CH2:26][CH2:25][CH2:24][CH2:28]2)[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OC2CCN(Cc3ccccc3)C2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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c1ccc(CN2CCC(N3CCCC3)C2)cc1
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Type
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product
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Smiles
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c1ccc(CN2CCC(N3CCCC3)C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |